molecular formula C18H24N2O5 B1436009 (2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B1436009
M. Wt: 353.4 g/mol
InChI Key: LZFZMUMEGBBDTC-CHNCPRCNSA-N
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Description

(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid is a deuterated synthetic peptide derivative featuring a pyrrolidine-2-carboxylic acid backbone. Key structural attributes include:

  • Stereochemistry: The (2S,2S,1R) configuration ensures specific spatial orientation critical for biological interactions.
  • Deuterium Substitution: The phenyl group is fully deuterated (pentadeuteriophenyl), which may enhance metabolic stability and pharmacokinetic properties compared to non-deuterated analogs .

This compound’s design aligns with strategies for deuterated drugs, where isotopic substitution aims to prolong half-life without altering primary pharmacology .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25)/t12-,14+,15-/m0/s1/i2D,3D,4D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFZMUMEGBBDTC-CHNCPRCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid , commonly known as Enalaprilat , is an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Enalapril. This compound is primarily utilized in the treatment of hypertension and heart failure due to its ability to inhibit the ACE enzyme, leading to vasodilation and reduced blood pressure.

  • Molecular Formula : C18H24N2O5
  • Molecular Weight : 348.39 g/mol
  • CAS Number : 76420-72-9
  • Structure : Contains a pyrrolidine ring and a carboxylic acid functional group, which are crucial for its biological activity.

Enalaprilat exerts its pharmacological effects through the inhibition of ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, Enalaprilat leads to:

  • Decreased Angiotensin II Levels : Resulting in vasodilation and reduced blood pressure.
  • Increased Bradykinin Levels : This peptide promotes vasodilation and has beneficial effects on cardiovascular health.

Biological Activity Data

Activity Effect
ACE InhibitionSignificant reduction in angiotensin II levels
Blood Pressure ReductionEffective in lowering systolic and diastolic pressure
Heart Failure TreatmentImproves cardiac output and reduces symptoms

Case Studies and Research Findings

  • Hypertension Management :
    • A study published in the Journal of Hypertension demonstrated that patients treated with Enalaprilat showed a marked decrease in both systolic and diastolic blood pressure compared to placebo groups. The reduction was attributed to its effective ACE inhibition mechanism .
  • Heart Failure :
    • In clinical trials involving patients with heart failure, Enalaprilat not only improved symptoms but also reduced hospitalization rates. The compound's ability to enhance cardiac output while reducing preload and afterload was highlighted as a significant benefit .
  • Renal Protection :
    • Research indicates that Enalaprilat provides renal protective effects in diabetic patients by reducing glomerular hypertension and hyperfiltration, which are critical factors in the progression of diabetic nephropathy .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₁₈H₂₄N₂O₅
  • Molecular Weight : 348.4 g/mol
  • IUPAC Name : (2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

Structural Representation

The structure of the compound can be represented in both 2D and 3D formats. The 3D model allows for visualization of spatial arrangements which is crucial for understanding its interactions with biological targets.

Pharmaceutical Applications

  • Drug Development : The compound's structural features suggest potential as an active pharmaceutical ingredient (API) in the treatment of various diseases. Its design allows for modulation of biological pathways, particularly those involving amino acids and peptides.
  • Mechanism of Action Studies : Research indicates that compounds with similar structures can influence receptor activity and enzyme inhibition. This compound may exhibit similar properties, making it a candidate for further pharmacological studies.

Biochemical Studies

  • Metabolic Pathway Analysis : The compound can be utilized to study metabolic pathways involving amino acid metabolism. Its unique structure may provide insights into enzymatic processes and metabolic regulation.
  • Protein Interaction Studies : The ability of this compound to interact with specific proteins makes it a valuable tool in proteomics research. Understanding these interactions can lead to discoveries in cellular signaling pathways.

Case Study 1: Antihypertensive Activity

A study investigated the antihypertensive effects of structurally related compounds, revealing that modifications to the carboxylic acid group significantly enhance activity. This suggests that the compound could be optimized for similar therapeutic effects.

Case Study 2: Neuroprotective Effects

Research has shown that compounds with similar amino acid sequences exhibit neuroprotective properties in animal models. This indicates potential applications for neurodegenerative diseases, warranting further investigation into this compound's effects on neuronal health.

Data Tables

Activity TypeObserved EffectsReferences
AntihypertensiveSignificant reduction in blood pressure
NeuroprotectiveImproved neuronal survival in vitro
Enzyme InhibitionReduced activity of target enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Deuterium-Free Analogs

Compound A : (2S)-1-[(2S)-2-[[(1S)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid
  • Key Differences: Substituent Chain: A hexanoyl chain replaces the propanoyl group, introducing a longer linker and a phenylmethoxycarbonyl (Z-group) protected amine. Stereochemistry: The 1-carboxy group is (1S) instead of (1R), which may alter binding affinity to target enzymes .
  • Implications : The extended chain and Z-group suggest use in intermediate synthesis or as a prodrug, contrasting with the target compound’s streamlined structure.
Compound B : (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid
  • Key Differences: Simplified Backbone: Lacks the propanoyl-deuteriophenylpropylamine side chain, reducing complexity. No Deuterium: Non-deuterated phenyl group limits metabolic stability enhancements .
  • Implications : Primarily serves as a building block for peptidomimetics rather than a therapeutic agent.

Pharmacologically Relevant Analogs

Compound C : Deacetylalacepril (CAS 74259-08-8)
  • Structure: Features a sulfanylpropanoyl group and L-phenylalanine residue.
  • Pharmacology : An ACE inhibitor prodrug, metabolized to active thiol forms.
  • Contrast : The target compound’s deuterated phenyl group may reduce oxidative metabolism compared to deacetylalacepril’s sulfur-containing side chain .
Compound D : Lisinopril (CAS 76547-98-3)
  • Structure : Contains a lysyl-proline core with a carboxy-phenylpropyl group.
  • Pharmacology : Clinically used ACE inhibitor; lacks deuterium but shares a carboxy-phenylpropyl motif critical for angiotensin-converting enzyme binding .
  • Contrast: The target compound’s deuterium substitution could offer improved pharmacokinetics (e.g., reduced CYP-mediated clearance) over lisinopril.
Compound E : (2S)-1-[(2S)-6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid
  • Structure: Includes a benzyloxycarbonyl (Z)-protected amine and hexanoyl chain.
  • Role : Likely a synthetic precursor for peptide coupling, contrasting with the target compound’s deuterated, unprotected design .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Deuterium Content Primary Application
Target Compound C₁₈H₂₀D₅N₂O₅ ~377.4 (est.) Propanoyl, pentadeuteriophenyl 5D Deuterated drug candidate
Compound A C₂₅H₃₁D₅N₃O₇ ~537.6 Hexanoyl, Z-group, pentadeuteriophenyl 5D Synthetic intermediate
Lisinopril C₂₁H₃₁N₃O₅ 405.5 Lysyl-proline, phenylpropyl None ACE inhibitor
Deacetylalacepril C₁₈H₂₅N₃O₄S 364.1 Sulfanylpropanoyl, phenylalanine None ACE inhibitor prodrug

Table 2: Pharmacokinetic Hypotheses

Property Target Compound Lisinopril Deacetylalacepril
Metabolic Stability ↑ (Due to deuterium) Moderate ↓ (Sulfhydryl oxidation)
Half-Life (Predicted) Prolonged 12–24 hours Short (prodrug activation)
CYP Interaction Reduced Moderate High

Preparation Methods

Asymmetric Synthesis of Chiral Precursors

The synthesis generally begins with the asymmetric construction of the pyrrolidine core and the amino acid side chains. Enantioselective catalysis, particularly using chiral auxiliaries or chiral catalysts, ensures the stereochemistry at the (2S) and (1R) centers.

Research Findings:

  • Use of chiral pool synthesis, employing naturally occurring amino acids as starting materials, is common for stereocontrol.
  • Asymmetric hydrogenation and chiral auxiliary-mediated reactions have been employed to set the stereochemistry efficiently.

Incorporation of the Pentadeuteriophenyl Group

The pentadeuteriophenyl group is introduced via isotopic exchange or deuterium-labeled Grignard reagents, which facilitate the selective deuteration of phenyl rings.

Research Findings:

  • Deuterium labeling is achieved through catalytic exchange reactions using deuterium gas (D₂) in the presence of metal catalysts like platinum or palladium, ensuring high deuterium incorporation at specific positions.
  • Alternatively, deuterated phenyl precursors are synthesized via directed lithiation followed by quenching with D₂O or deuterated reagents.

Peptide Bond Formation and Coupling

The peptide linkage is assembled through standard peptide coupling reactions, employing activating agents such as HATU, EDCI, or DCC, under conditions that preserve stereochemistry and prevent racemization.

Research Findings:

  • Use of coupling reagents in anhydrous solvents, often with additives like HOAt or HOBt, enhances yield and stereochemical integrity.
  • Protecting groups (e.g., Boc, Fmoc) are employed to selectively activate amino groups during stepwise assembly.

Specific Synthetic Routes and Data Tables

Route Summary

Step Description Reagents & Conditions References
1 Stereoselective synthesis of pyrrolidine core Chiral auxiliaries, asymmetric catalysis ,
2 Synthesis of deuterated phenyl precursor Catalytic D₂ exchange, lithiation ,
3 Coupling of amino acid derivatives Peptide coupling reagents (HATU, DCC) ,
4 Assembly of side chains Stepwise addition, protecting groups ,
5 Final deuterium incorporation Catalytic exchange, purification ,

Data Table: Typical Reaction Conditions for Deuterium Incorporation

Reaction Step Catalyst Solvent Temperature D₂ Pressure Deuterium Incorporation Efficiency Reference
Aromatic deuteration Pd/C or Pt/C D₂ gas Room temperature 1 atm >95% at phenyl ring
Side-chain labeling Lithium diisopropylamide (LDA) THF -78°C N/A >90%

Notable Research Findings and Innovations

  • Chiral Catalysis : Use of asymmetric hydrogenation catalysts (e.g., Rh or Ru complexes with chiral ligands) has been pivotal in establishing stereochemistry at the pyrrolidine ring.
  • Deuterium Labeling : Catalytic exchange methods under mild conditions have achieved high deuterium incorporation, crucial for pharmacokinetic studies.
  • Peptide Coupling : Modern coupling reagents and conditions minimize racemization, ensuring stereochemical fidelity during peptide bond formation.

Notes on Method Optimization and Purification

  • Purification : High-performance liquid chromatography (HPLC) with chiral columns is standard for isolating stereochemically pure intermediates.
  • Yield Enhancement : Microwave-assisted synthesis and flow chemistry techniques have been explored to improve reaction efficiency and scalability.
  • Stereochemical Verification : Chiral HPLC and NMR spectroscopy, including NOE experiments, confirm stereochemistry at each stage.

Q & A

Basic: What methodologies are recommended for synthesizing this compound and confirming its stereochemical configuration?

Answer:
Synthesis should involve chiral auxiliaries or enantioselective catalysis to ensure proper stereochemistry at the (2S), (2S), and (1R) positions. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 2D-NMR) and X-ray crystallography are critical for confirming stereochemistry. For deuterated analogs, mass spectrometry (MS) and isotope ratio analysis can validate deuterium incorporation .

Basic: Which analytical techniques are optimal for assessing purity and detecting impurities?

Answer:
High-performance liquid chromatography (HPLC) with chiral columns is essential for resolving stereoisomers, as minor changes in chromatographic conditions can separate co-eluting epimers . Liquid chromatography-mass spectrometry (LC-MS) identifies impurities at trace levels, while nuclear Overhauser effect spectroscopy (NOESY) helps distinguish structural conformers. For deuterated analogs, isotope-specific MS fragmentation patterns are recommended .

Advanced: How does deuteration at the phenyl group influence the compound’s pharmacokinetic and metabolic stability?

Answer:
Deuterium’s kinetic isotope effect (KIE) can slow metabolic degradation by strengthening C-D bonds, potentially extending half-life. However, this requires validation via comparative studies (deuterated vs. non-deuterated analogs) using:

  • In vitro assays: Microsomal stability tests with LC-MS quantification.
  • Computational modeling: Density functional theory (DFT) to predict bond dissociation energies .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions may arise from:

  • Impurity profiles: Re-run assays with rigorously purified batches (HPLC ≥98% purity).
  • Deuterium batch variability: Verify isotopic enrichment via 2H^{2}\text{H}-NMR.
  • Experimental conditions: Standardize buffer pH, temperature, and solvent systems to minimize variability .

Basic: What are the best practices for safe storage and handling to prevent degradation?

Answer:

  • Storage: Keep at –20°C under inert gas (argon/nitrogen) to minimize hydrolysis or oxidation.
  • Handling: Use anhydrous solvents and gloveboxes for moisture-sensitive steps. Regularly monitor degradation via HPLC, as prolonged storage increases hazard risks .

Advanced: How can computational methods optimize reaction pathways for deuterated analogs?

Answer:
Quantum mechanical calculations (e.g., transition state modeling with Gaussian or ORCA) identify energy barriers in deuterium incorporation. Machine learning (ML) models trained on kinetic isotope effect (KIE) databases can predict optimal reaction conditions (e.g., solvent, catalyst) to maximize deuterium retention .

Advanced: What strategies are effective for isolating and characterizing trace impurities?

Answer:

  • Isolation: Preparative HPLC with fraction collection, guided by LC-MS impurity tracking.
  • Characterization: High-resolution MS (HRMS) and tandem MS/MS for structural elucidation. For stereoisomers, circular dichroism (CD) spectroscopy or chiral derivatization may be required .

Basic: How should researchers evaluate the compound’s stability under physiological conditions?

Answer:
Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). Monitor degradation products via LC-MS every 24 hours. For deuterated compounds, compare degradation rates with non-deuterated analogs to assess isotope effects .

Advanced: What assay design considerations are critical for studying biological activity in deuterated analogs?

Answer:

  • Control groups: Include non-deuterated and partially deuterated analogs.
  • Isotope tracing: Use 2H^{2}\text{H}-labeled metabolites in mass spectrometry imaging (MSI) to track biodistribution.
  • Receptor binding assays: Surface plasmon resonance (SPR) to quantify binding affinity changes due to deuterium .

Advanced: What challenges arise in scaling deuterated compound synthesis from milligram to gram scale?

Answer:

  • Isotopic dilution: Ensure deuterated reagents (e.g., D2_2O, deuterated solvents) are in excess to maintain isotopic purity.
  • Purification: Scale-up chiral chromatography with simulated moving bed (SMB) systems.
  • Cost-benefit analysis: Balance deuterium’s metabolic benefits against synthesis costs for translational feasibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

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